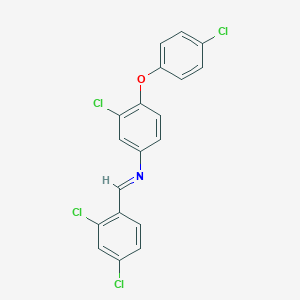

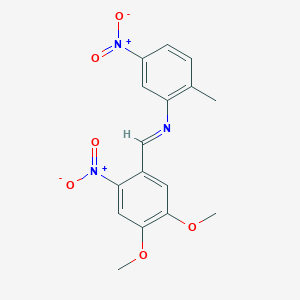

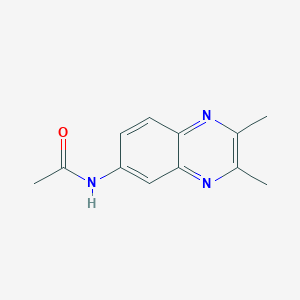

![molecular formula C15H11Cl2N3 B374238 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 166671-24-5](/img/structure/B374238.png)

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .

Synthesis Analysis

The usual synthesis of benzimidazoles involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . There are not only many papers but also many reviews on the topic .Physical And Chemical Properties Analysis

Benzimidazoles are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Benzimidazole derivatives, including those with chloroethyl groups, have been studied for their antitumor activity. Certain imidazole derivatives have passed preclinical testing stages, indicating potential for new antitumor drugs. Their structures are of interest both for drug discovery and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

DNA Binding and Fluorescence

Derivatives similar to the chemical compound are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding characteristic makes them useful as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and analysis of DNA content values (Issar, U., & Kakkar, R., 2013).

Medicinal Chemistry and Pharmacological Functions

Benzimidazole and its derivatives are crucial pharmacophores in medicinal chemistry, displaying a wide range of pharmacological functions such as antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. These derivatives play a critical role in the medical sector, indicating their importance in the development of new therapeutic agents (Vasuki, B., Mahadevan, N., Vijayabaskaran, M., Mohanapriya, K., Kosilamani, P., Balaji, K., Tamilselvan, P., & Sambathkumar, R., 2021).

Chemical Fixation of CO2

The utilization of carbon dioxide (CO2) as a C1 feedstock in organic synthesis, including the cyclization of aniline derivatives with CO2 to produce functionalized azoles, showcases an innovative approach to synthesize benzimidazole derivatives. This methodology highlights the environmental and economic benefits of using CO2 to access value-added chemicals (Vessally, E., Didehban, K., Babazadeh, M., Hosseinian, A., & Edjlali, L., 2017).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and nucleic acids .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to modulate the activity of enzymes or bind to receptors, altering their function .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, they may inhibit enzyme activity, leading to changes in metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may have a range of potential effects, such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-9-10(6-7-16)14(17)20-13-5-3-2-4-12(13)19-15(20)11(9)8-18/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFPNFLKYVGOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCCl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

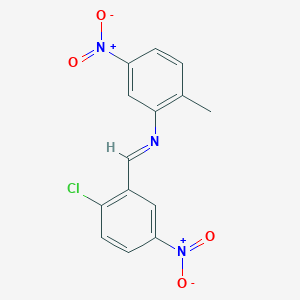

![4-[(2-Chloro-5-nitrobenzylidene)amino]benzonitrile](/img/structure/B374158.png)

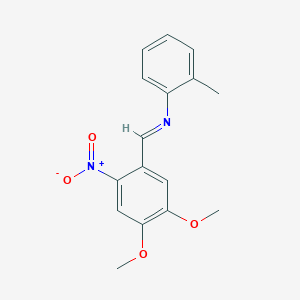

![2-methyl-3-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374164.png)

![4-[({3-Nitro-2-methylphenyl}imino)methyl]benzonitrile](/img/structure/B374167.png)

![2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374169.png)

![2-({[5-(3-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B374177.png)